molecular formula C9H12FN3 B1314292 1-(5-Fluoropyridin-2-yl)piperazine CAS No. 907208-90-6

1-(5-Fluoropyridin-2-yl)piperazine

Cat. No. B1314292
M. Wt: 181.21 g/mol
InChI Key: DTAOJTXARNSWRJ-UHFFFAOYSA-N
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Patent
US07919489B2

Procedure details

With stirring, 500 mg (2.84 mmol) of 2-bromo-5-fluoropyridine and 1.22 g (14.2 mmol) of piperazine are heated at 150° C. for 24 h. After cooling, excess piperazine is distilled off in vacuo (Kugelrohr, 1.5 mbar, 120° C.). The residue is purified by flash chromatography (dichloromethane/ethanol/conc. ammonia solution, 30:1:0.1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>>[F:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
1.22 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
excess piperazine is distilled off in vacuo (Kugelrohr, 1.5 mbar, 120° C.)
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (dichloromethane/ethanol/conc. ammonia solution, 30:1:0.1)

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=NC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.